molecular formula C13H22O B14474580 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 65738-51-4

2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B14474580
CAS No.: 65738-51-4
M. Wt: 194.31 g/mol
InChI Key: VYVHLZSQVJIPPI-UHFFFAOYSA-N
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Description

2-(But-3-en-1-yl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . Another approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where hydroquinone is hydrogenated to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include lactones, which are produced through biotransformation using enzymes such as Acinetobacter calcoaceticus monooxygenase .

Scientific Research Applications

2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, its derivatives have been shown to act as CXCR2 antagonists, inhibiting cancer metastasis by blocking the chemokine receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

65738-51-4

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-but-3-enyl-3,3-dimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C13H22O/c1-4-5-8-13(14)11-7-6-10(9-11)12(13,2)3/h4,10-11,14H,1,5-9H2,2-3H3

InChI Key

VYVHLZSQVJIPPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CCC=C)O)C

Origin of Product

United States

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